3-Bromo-4-chloro-1H-indazole 3-Bromo-4-chloro-1H-indazole
Brand Name: Vulcanchem
CAS No.: 885521-40-4
VCID: VC2545866
InChI: InChI=1S/C7H4BrClN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)
SMILES: C1=CC2=NNC(=C2C(=C1)Cl)Br
Molecular Formula: C7H4BrClN2
Molecular Weight: 231.48 g/mol

3-Bromo-4-chloro-1H-indazole

CAS No.: 885521-40-4

Cat. No.: VC2545866

Molecular Formula: C7H4BrClN2

Molecular Weight: 231.48 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-chloro-1H-indazole - 885521-40-4

Specification

CAS No. 885521-40-4
Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
IUPAC Name 3-bromo-4-chloro-2H-indazole
Standard InChI InChI=1S/C7H4BrClN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)
Standard InChI Key KQVVWXSIPZGIAN-UHFFFAOYSA-N
SMILES C1=CC2=NNC(=C2C(=C1)Cl)Br
Canonical SMILES C1=CC2=NNC(=C2C(=C1)Cl)Br

Introduction

Physical and Chemical Properties

3-Bromo-4-chloro-1H-indazole (CAS 885521-40-4) is a crystalline compound with a molecular formula of C7H4BrClN2 and a molecular weight of 231.48 g/mol . The compound contains a bicyclic structure comprising an indazole core with bromine substitution at the 3-position and chlorine at the 4-position. The key physical and chemical properties of this compound are summarized in Table 1.

PropertyValue
Chemical FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
CAS Number885521-40-4
IUPAC Name3-bromo-4-chloro-1H-indazole
Synonyms3-bromo-4-chloro-2H-indazole, BROMOCHLOROINDAZOLE, 1H-Indazole, 3-bromo-4-chloro-
AppearanceCrystalline solid
InChIInChI=1S/C7H4BrClN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)
InChIKeyKQVVWXSIPZGIAN-UHFFFAOYSA-N
SMILESC1=CC2=NNC(=C2C(=C1)Cl)Br

Table 1: Physical and Chemical Properties of 3-Bromo-4-chloro-1H-indazole

Synthesis Methods

Several methods have been reported for the synthesis of 3-Bromo-4-chloro-1H-indazole. The most common approach involves the bromination of 4-chloro-1H-indazole using various brominating agents. The key synthetic pathways are outlined below:

Bromination of 4-Chloro-1H-indazole

A widely used method involves the direct bromination of 4-chloro-1H-indazole using bromine in N,N-dimethylformamide (DMF) at temperatures between 0°C and 20°C . This reaction proceeds with good regioselectivity for the 3-position, yielding 3-bromo-4-chloro-1H-indazole with a reported yield of approximately 68% .

NBS-Mediated Bromination

Synthetic MethodReagentsConditionsApproximate Yield (%)Advantages
Direct BrominationBr2, DMF0-20°C68Simple procedure, moderate yield
NBS BrominationNBS, Various solventsRoom temperature75-85Mild conditions, high selectivity
Photoredox ProcessNBS, Erythrosine, O2, (NH4)2S2O8Visible light80-85Environmentally friendly
ElectrochemicalNaBr/nBu4NBr, MeCNPt electrodes70-75Tandem process potential

Table 2: Comparison of Synthetic Methods for 3-Bromo-4-chloro-1H-indazole

Structural Characteristics

Tautomerism

Indazoles, including 3-bromo-4-chloro-1H-indazole, exhibit tautomerism between the 1H and 2H forms. While the 1H-tautomer is typically more stable for most indazoles, the presence of substituents can influence this equilibrium . For indazole itself, quantum chemical calculations indicate that the 1H-tautomer is approximately 15 kJ·mol⁻¹ more stable than the 2H-tautomer in the gas phase and similar values are reported in water (15.9 kJ·mol⁻¹) .

Crystalline Structure

X-ray crystallography studies of related indazole derivatives have provided insights into the structural features of these compounds. In the solid state, indazoles tend to form hydrogen-bonded networks involving the NH group. The planar bicyclic system with the halogen substituents predominantly in-plane with the aromatic rings is a characteristic feature of these structures .

NMR Spectral Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure of 3-bromo-4-chloro-1H-indazole. The assignments of key NMR signals are presented in Table 3, based on comparative analysis with related compounds.

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~13.5sNH
¹H~7.7dH-7
¹H~7.5dH-5
¹H~7.3tH-6
¹³C~139sC-7a
¹³C~133sC-3
¹³C~126sC-3a
¹³C~123sC-6
¹³C~121sC-5
¹³C~119sC-4
¹³C~109sC-7
¹⁵N~-173sN-1
¹⁵N~-68sN-2

Table 3: Estimated NMR Spectral Data for 3-Bromo-4-chloro-1H-indazole Based on Related Compounds

Reactivity and Chemical Behavior

Reactions at the N-H Position

The NH group of 3-bromo-4-chloro-1H-indazole can undergo various substitution reactions. A notable example is the reaction with formaldehyde in aqueous acidic conditions to yield (3-bromo-4-chloro-1H-indazol-1-yl)methanol derivatives . This reaction proceeds through the nucleophilic attack of the N-1 position on formaldehyde.

Halogen Exchange Reactions

The halogen substituents in 3-bromo-4-chloro-1H-indazole can participate in metal-catalyzed coupling reactions, making this compound valuable in medicinal chemistry for constructing more complex structures. The bromine at the 3-position is particularly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings .

Electrophilic Aromatic Substitution

The indazole core of 3-bromo-4-chloro-1H-indazole can undergo further electrophilic aromatic substitution reactions, though the presence of the electron-withdrawing halogen substituents reduces the reactivity compared to unsubstituted indazole .

Applications in Research and Development

Pharmaceutical Intermediates

3-Bromo-4-chloro-1H-indazole serves as an important intermediate in pharmaceutical research, particularly in the development of compounds with biological activity. The halogenated positions provide sites for further functionalization through various cross-coupling reactions .

Structure-Activity Relationship Studies

Halogenated indazoles, including 3-bromo-4-chloro-1H-indazole, are valuable scaffolds for structure-activity relationship (SAR) studies in drug discovery. The position-specific halogen substitutions allow for systematic exploration of biological activity and physicochemical properties .

Development of Enzyme Inhibitors

Derivatives of halogenated indazoles have been investigated for their potential as enzyme inhibitors. While specific information about 3-bromo-4-chloro-1H-indazole is limited, related compounds have shown promise as inhibitors of various enzymes, including kinases and other regulatory proteins .

Comparison with Related Compounds

Understanding 3-bromo-4-chloro-1H-indazole in the context of its related derivatives provides valuable insights into structure-property relationships. Table 4 presents a comparison of key properties with structurally similar compounds.

CompoundCAS NumberMolecular Weight (g/mol)Key Structural DifferenceRelative Stability
3-Bromo-4-chloro-1H-indazole885521-40-4231.48Reference compoundReference
4-Chloro-1H-indazole13096-96-3152.58Lacks 3-Br substituentMore stable
3-Bromo-4-methoxy-1H-indazole1167055-27-7227.064-OCH₃ instead of 4-ClSlightly less stable
6-Bromo-4-chloro-1H-indazole885518-99-0231.48Br at 6-position instead of 3-positionSimilar stability
7-Bromo-3-chloro-1H-indazoleNot specified231.48Br at 7-position, Cl at 3-positionSimilar stability
3-Bromo-4-chloro-6-nitro-1H-indazole885522-75-8276.47Additional 6-NO₂ groupLess stable

Table 4: Comparison of 3-Bromo-4-chloro-1H-indazole with Related Compounds

Recent Research Developments

Research involving halogenated indazoles has expanded in recent years, with particular focus on their applications in medicinal chemistry. Although specific studies on 3-bromo-4-chloro-1H-indazole are somewhat limited, research on related compounds provides insights into potential directions.

Synthesis of Anti-HIV Compounds

Recent research has explored the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a heterocyclic fragment used in the synthesis of Lenacapavir, a potent capsid inhibitor for HIV-1 infections . This demonstrates the importance of halogenated indazoles as building blocks in antiviral drug development.

Development of Kinase Inhibitors

Halogenated indazoles have been investigated as scaffolds for developing kinase inhibitors. The electron-withdrawing properties of the halogen substituents influence the electronic distribution within the molecule, affecting binding affinities to target proteins.

Anticandidal Activity

Research on indazole derivatives has revealed potential anticandidal properties. A study involving 3-bromo-1H-indazole derivatives coupled with various phenylboronic acids showed promising antifungal activity, suggesting similar potential for 3-bromo-4-chloro-1H-indazole derivatives .

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